molecular formula C15H16N2O B15167188 (E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine CAS No. 647840-22-0

(E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine

Cat. No.: B15167188
CAS No.: 647840-22-0
M. Wt: 240.30 g/mol
InChI Key: RYYJHVCYJBTGDZ-UHFFFAOYSA-N
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Description

(E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a pyridine ring substituted with an ethyl group and a methoxyphenyl group attached to the imine nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, 5-ethyl-2-pyridinecarboxaldehyde would react with 4-methoxyaniline under acidic or basic conditions to form the imine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form an oxime or a nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a ligand in coordination chemistry.

    Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: May be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine would depend on its specific application. In biological systems, it could interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(5-Methylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine
  • (E)-1-(5-Ethylpyridin-2-yl)-N-(4-hydroxyphenyl)methanimine

Uniqueness

(E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine is unique due to its specific substitution pattern on the pyridine and phenyl rings, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

647840-22-0

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1-(5-ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C15H16N2O/c1-3-12-4-5-14(16-10-12)11-17-13-6-8-15(18-2)9-7-13/h4-11H,3H2,1-2H3

InChI Key

RYYJHVCYJBTGDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)C=NC2=CC=C(C=C2)OC

Origin of Product

United States

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